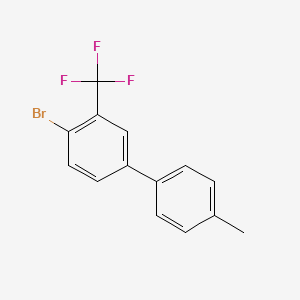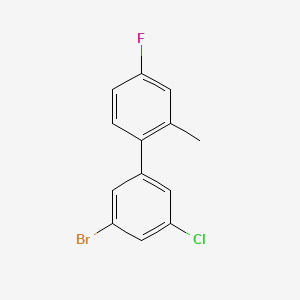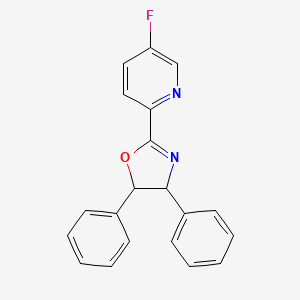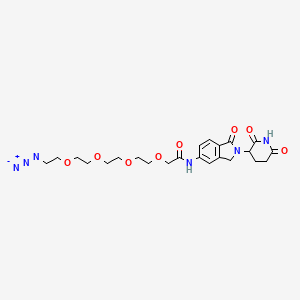
Lenalidomide-5'--acetamido-O-PEG3-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’–acetamido-O-PEG3-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The addition of the PEG linker and azide group enhances its solubility and allows for click chemistry applications, making it a versatile tool in chemical biology and medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’–acetamido-O-PEG3-C2-azide typically involves several steps:
Lenalidomide Derivatization: Lenalidomide is first modified to introduce a reactive functional group, such as an amine or hydroxyl group.
PEGylation: The modified lenalidomide is then conjugated with a PEG linker, which is often achieved through a nucleophilic substitution reaction.
Azide Introduction:
Industrial Production Methods
Industrial production of Lenalidomide-5’–acetamido-O-PEG3-C2-azide follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-5’–acetamido-O-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the azide and PEG linker sites.
Common Reagents and Conditions
Click Chemistry: Copper sulfate and sodium ascorbate are commonly used as catalysts in CuAAC reactions.
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions are typically conjugates of Lenalidomide-5’–acetamido-O-PEG3-C2-azide with other bioactive molecules, enhancing its utility in targeted drug delivery and protein degradation applications .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’–acetamido-O-PEG3-C2-azide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation, enabling the study of protein function and regulation.
Medicine: Investigated for its potential in targeted cancer therapies, particularly in multiple myeloma and other hematological malignancies.
Industry: Utilized in the development of advanced drug delivery systems and bioconjugates
Wirkmechanismus
The mechanism of action of Lenalidomide-5’–acetamido-O-PEG3-C2-azide involves its role as a ligand in PROTACs. It binds to the E3 ubiquitin ligase complex, specifically targeting proteins for ubiquitination and subsequent proteasomal degradation. This process selectively degrades disease-related proteins, thereby exerting its therapeutic effects. The PEG linker and azide group facilitate its conjugation with other molecules, enhancing its versatility and efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-PEG3-C2-azide: Similar structure but with thalidomide instead of lenalidomide.
Pomalidomide-PEG3-C2-azide: Another analog with pomalidomide, offering different pharmacological properties
Uniqueness
Lenalidomide-5’–acetamido-O-PEG3-C2-azide is unique due to its combination of lenalidomide’s potent immunomodulatory effects with the versatility of the PEG linker and azide group. This makes it particularly valuable in the development of PROTACs and other targeted therapies, offering a balance of efficacy, solubility, and chemical reactivity .
Eigenschaften
Molekularformel |
C23H30N6O8 |
|---|---|
Molekulargewicht |
518.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]acetamide |
InChI |
InChI=1S/C23H30N6O8/c24-28-25-5-6-34-7-8-35-9-10-36-11-12-37-15-21(31)26-17-1-2-18-16(13-17)14-29(23(18)33)19-3-4-20(30)27-22(19)32/h1-2,13,19H,3-12,14-15H2,(H,26,31)(H,27,30,32) |
InChI-Schlüssel |
KMVBZJBBFOIHML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,5-Diethyl-8-oxabicyclo[3.2.1]oct-2-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14767693.png)

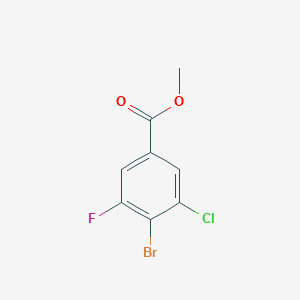


![N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14767716.png)
![(2R,3E,5R,7S,9E,12S,14S,15R,16S)-16-benzyl-2,5,12-trihydroxy-5,7,14-trimethyl-13-methylidene-17-azatricyclo[9.7.0.01,15]octadeca-3,9-diene-6,18-dione](/img/structure/B14767723.png)
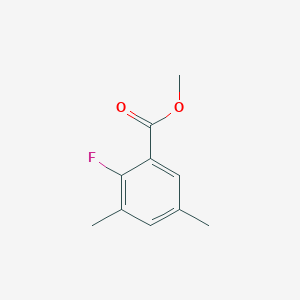
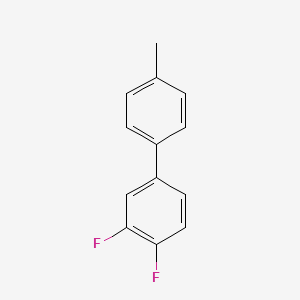
![7-Tert-butoxycarbonyl-1,7-diazaspiro[4.4]nonane-2-carboxylic acid](/img/structure/B14767751.png)
